2,2-Difluoro-1,3-dithiane

Description

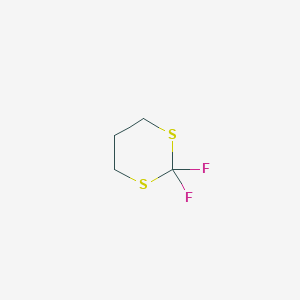

Structure

3D Structure

Properties

Molecular Formula |

C4H6F2S2 |

|---|---|

Molecular Weight |

156.2 g/mol |

IUPAC Name |

2,2-difluoro-1,3-dithiane |

InChI |

InChI=1S/C4H6F2S2/c5-4(6)7-2-1-3-8-4/h1-3H2 |

InChI Key |

SXVGIBCAOZBBIV-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(SC1)(F)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2,2 Difluoro 1,3 Dithiane

Chemical Transformations of the 2,2-Difluoro-1,3-dithiane Core

The unique electronic properties imparted by the two fluorine atoms at the C2 position govern the specific transformations that this compound can undergo. These reactions are pivotal for the synthesis of complex organofluorine compounds.

The 1,3-dithiane (B146892) group is a cornerstone of modern organic synthesis, famously employed as a masked acyl anion for umpolung (polarity reversal) strategies. youtube.comyoutube.comquimicaorganica.org In this classic approach, the acidic proton at the C2 position is removed by a strong base, such as n-butyllithium, to generate a nucleophilic 2-lithio-1,3-dithiane. youtube.comyoutube.com This carbanion reacts with a wide array of electrophiles (e.g., alkyl halides, epoxides, carbonyl compounds) to form new carbon-carbon bonds. youtube.comuwindsor.ca Subsequent hydrolysis of the dithiane moiety, often mediated by mercury(II) salts, unmasks the carbonyl group, yielding aldehydes or ketones. youtube.com

While this compound itself lacks a proton at the C2 position for direct deprotonation, the underlying dithiane strategy is instrumental in synthesizing α,α-difluoroketones, thereby serving as a gem-difluoro acyl anion equivalent. In one such application, a lithium intermediate of a protected dithiane was reacted with a 2,2-difluoro-3-hydroxy ester to produce the corresponding α,α-difluoroketone in 65% yield after deprotection of the dithiane group. uwindsor.ca This demonstrates how the dithiane functionality can be used to construct the carbon framework adjacent to a pre-installed difluoromethylene group, with the dithiane ultimately being converted into a carbonyl group. This multi-step sequence achieves the net transformation that would be expected from a hypothetical "2,2-difluoroacyl anion," making the dithiane moiety a crucial synthon for this purpose.

The 1,3-dithiane ring is generally stable, but under specific conditions, it can participate in ring-opening and rearrangement reactions. While studies focusing specifically on the ring transformations of this compound are not extensively documented, research on related substituted dithiane oxides provides insight into potential reaction pathways.

For instance, the reaction of lithiated 2-methoxy-1,3-dithiane-1-oxide with trialkylboranes has been shown to induce a ring-opening process. cardiff.ac.uk This transformation results in the displacement of a thiolate unit from the dithiane ring, leading to the formation of a dioctyl ketone after oxidation. cardiff.ac.uk A third migration and subsequent ring cleavage can be prompted by inducing a Pummerer rearrangement with trifluoroacetic anhydride. cardiff.ac.uk These examples establish that the dithiane heterocycle is susceptible to fragmentation and rearrangement, particularly when activated by oxidation at the sulfur atoms and substitution at the C2 position. Such pathways could potentially be exploited for the 2,2-difluoro analogue, although the strong electron-withdrawing nature of the gem-difluoro group would likely influence the course of these reactions.

A key transformation of the this compound core involves the cleavage of its carbon-sulfur bonds, either to remove the sulfur atoms (desulfurization) or to replace them with other atoms, notably fluorine (fluorinative cleavage). These reactions are powerful methods for converting the dithiane group into a gem-difluoromethylene (CF₂) group.

One established method for the fluorinative cleavage of dithianes is the reaction with bromine trifluoride (BrF₃). organic-chemistry.orgorganic-chemistry.org Easily prepared 2-alkyl-1,3-dithiane derivatives react with BrF₃ to yield the corresponding 1,1-difluoromethyl alkanes in good yields. organic-chemistry.orgorganic-chemistry.org This process effectively replaces the entire dithiane moiety with a CF₂H group.

A related and widely used technique is desulfurative fluorination, which has been extensively studied on the closely related 1,3-dithiolanes. This reaction can be achieved using a combination of an electrophilic bromine source, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), and a fluoride (B91410) source like pyridinium (B92312) poly(hydrogen fluoride) (PPHF). acs.org The proposed mechanism involves the initial attack of Br⁺ on one of the sulfur atoms, forming a bromosulfonium ion. This intermediate facilitates the opening and subsequent cleavage of the C-S bonds, generating carbocationic species that are trapped by fluoride ions to form the gem-difluoro compound. A conceptually novel approach involves the formation of transient dithioles which then undergo rapid and facile desulfurative fluorination using silver(I) fluoride (AgF). nih.govresearchgate.net

| Substrate Type | Reagents | Product Type | Reference |

|---|---|---|---|

| 2-Alkyl-1,3-dithianes | BrF₃ | 1,1-Difluoromethyl alkanes | organic-chemistry.orgorganic-chemistry.org |

| 1,3-Dithiolanes | DBDMH, PPHF | gem-Difluoro compounds | acs.org |

| Transient Dithioles | AgF | Difluoromethyl compounds | nih.govresearchgate.net |

Reaction Mechanisms

The utility of dithianes in synthesis is underpinned by their predictable reaction mechanisms. The formation of C-C bonds can proceed through distinct electronic pathways, depending on the nature of the reactants and the reaction conditions.

The most common mechanism for C-C bond formation using dithianes is a polar, two-electron pathway, central to the Corey-Seebach reaction. uwindsor.ca The process is initiated by the deprotonation of a C2-substituted 1,3-dithiane with a strong base, typically n-butyllithium, to form a resonance-stabilized carbanion. youtube.comquimicaorganica.org This 2-lithio-1,3-dithiane species is a potent nucleophile.

In the second step, this nucleophile attacks an electrophilic carbon center, such as that of an alkyl halide. youtube.com This step is generally considered to be a bimolecular nucleophilic substitution (Sₙ2) reaction. youtube.com Strong evidence for the Sₙ2 mechanism comes from stereochemical studies. The reaction between 2-lithio-1,3-dithianes and optically active alkyl iodides has been shown to proceed with complete inversion of configuration at the electrophilic carbon center. uwindsor.ca This stereochemical outcome is the hallmark of an Sₙ2 reaction, where the nucleophile attacks from the side opposite to the leaving group in a concerted fashion. This two-electron process involves the formation of a new sigma bond through the donation of an electron pair from the carbanion to the electrophile.

While the two-electron Sₙ2 pathway is common, an alternative mechanism involving single-electron transfer (SET) can operate under certain conditions. An SET process is initiated by the transfer of a single electron from the nucleophile (the dithiane anion) to the electrophile. This generates a radical anion of the electrophile and a dithianyl radical. uwindsor.caresearchgate.net

Evidence for the SET mechanism in dithiane chemistry arises from reactions where the Sₙ2 pathway is disfavored or when the electrophile is a particularly good electron acceptor. For example, when 2-lithio-1,3-dithianes react with sterically hindered, optically active alkyl halides, complete racemization is observed. uwindsor.ca This outcome is inconsistent with an Sₙ2 mechanism but is readily explained by an SET pathway. The initial electron transfer forms a radical pair. The alkyl radical, now planar or rapidly inverting, loses its stereochemical information before it couples with the dithianyl radical, leading to a racemic product.

Further support for the SET mechanism comes from reactions with potent electron acceptors, such as nitroarenes. The reaction of 2-lithio-1,3-dithianes with nitroarenes yields a mixture of conjugate-addition and redox products, which is best explained by an initial SET from the dithiane anion to the nitroarene to form a nitroarene radical anion. researchgate.net The competition between these pathways highlights that the electronic nature of the electrophile is a critical determinant in whether the reaction proceeds via a two-electron or a single-electron transfer mechanism.

Influence of Substituents on Reaction Pathway and Selectivity

A thorough review of the scientific literature reveals a significant gap in the documented research concerning the specific influence of substituents on the reaction pathways and selectivity of this compound. While the reactivity of 1,3-dithianes and their derivatives has been a subject of considerable study, leading to their widespread use in organic synthesis, the corresponding chemistry of their 2,2-difluorinated analogues remains largely unexplored.

Consequently, there are no specific research findings, detailed mechanistic investigations, or data tables available that directly address how electronic or steric effects of substituents on the this compound ring dictate the course and outcome of its reactions. The following sections, therefore, highlight the absence of data in this specific area of organofluorine chemistry.

Electronic Effects of Substituents

There is no available research data detailing how electron-donating or electron-withdrawing substituents on the this compound framework influence its reactivity. Studies on related, non-fluorinated 1,3-dithiane systems suggest that such electronic variations can significantly impact the stability of intermediates and the rates of reaction. However, the strong inductive effect of the two fluorine atoms at the C2 position is expected to profoundly alter the electronic nature of the dithiane ring, making direct comparisons speculative. Without experimental data, it is not possible to construct a data table or provide a detailed analysis of these effects.

Steric Influence of Substituents

Control of Regio- and Stereoselectivity

The control of regio- and stereoselectivity is a cornerstone of modern synthetic chemistry. While extensive research has been conducted on achieving such control in reactions involving 1,3-dithianes, there are no published reports on the application of these principles to substituted this compound derivatives. Mechanistic investigations that would elucidate the factors governing selectivity in this specific class of compounds have not yet been reported.

Applications of 2,2 Difluoro 1,3 Dithiane in Advanced Organic Synthesis

Construction of Fluorinated Building Blocks

2,2-Difluoro-1,3-dithiane serves as a valuable precursor for the synthesis of various fluorinated organic compounds. Its utility lies in its ability to introduce a geminal difluoro motif, a common feature in many bioactive molecules.

While direct alkylation of this compound can be challenging, a related strategy involves the transformation of 2-alkyl-1,3-dithiane derivatives into gem-difluoroalkanes. This approach leverages the stability of the dithiane ring during the introduction of an alkyl substituent, followed by a fluorinative desulfurization. A notable method employs bromine trifluoride (BrF3) to convert 2-alkyl-1,3-dithianes into the corresponding 1,1-difluoromethyl alkanes. organic-chemistry.orgscribd.comorganic-chemistry.org This reaction proceeds efficiently for derivatives with primary alkyl groups. organic-chemistry.orgscribd.comorganic-chemistry.org

The general transformation can be represented as follows: R-CH(dithiane) + BrF₃ → R-CHF₂

Detailed research findings have demonstrated the successful synthesis of various 1,1-difluoromethyl alkanes using this methodology. The reaction is typically carried out in a suitable solvent at low temperatures to control the high reactivity of BrF3.

| Starting Material (2-Alkyl-1,3-dithiane) | Product (1,1-Difluoromethyl alkane) | Yield (%) |

|---|---|---|

| 2-Hexyl-1,3-dithiane | 1,1-Difluoroheptane | 75 |

| 2-Dodecyl-1,3-dithiane | 1,1-Difluorotridecane | 70 |

| 2-(2-Phenylethyl)-1,3-dithiane | (2,2-Difluoroethyl)benzene | 65 |

The difluoromethylene (CF₂) group is a key structural motif in many pharmaceuticals and agrochemicals due to its ability to modulate physicochemical properties such as lipophilicity and metabolic stability. researchgate.netbeilstein-journals.org this compound represents a stable and accessible source of the difluoromethylene unit for the construction of more complex fluorinated molecules. While the direct use of this compound as a difluoromethylene transfer agent is an area of ongoing research, its structural framework makes it an attractive synthon for this purpose.

Role as a Masked Carbonyl Equivalent in Fluorinated Systems

The 1,3-dithiane (B146892) group is a well-established protecting group for carbonyl functionalities. organic-chemistry.org This concept extends to fluorinated systems, where this compound can be viewed as a protected form of a difluoroketone or a related difluorinated carbonyl compound.

The hydrolysis of the dithiane moiety provides a route to regenerate the carbonyl group. Various reagents have been developed for the deprotection of 1,3-dithianes, often involving oxidative or metal-mediated processes. acs.orgasianpubs.org These methods can, in principle, be applied to this compound and its derivatives to unveil the corresponding difluorinated ketones or aldehydes.

Commonly used reagents for dithiane deprotection include:

N-halosuccinimides acs.org

o-Iodoxybenzoic acid (IBX)

Bis(trifluoroacetoxy)iodobenzene (BTIB)

Mercury(II) salts youtube.com

The application of these methods to this compound would provide a valuable synthetic route to α,α-difluoroketones, which are important intermediates in organic synthesis.

The concept of "umpolung," or polarity inversion, is a powerful strategy in organic synthesis, and 1,3-dithianes have played a pivotal role in its development. organic-chemistry.org In a typical reaction, the carbon at the 2-position of a 1,3-dithiane, which is analogous to a carbonyl carbon and thus electrophilic, can be deprotonated to form a nucleophilic carbanion. organic-chemistry.org This masked acyl anion can then react with various electrophiles.

In the case of this compound, the presence of two electron-withdrawing fluorine atoms at the 2-position significantly alters the electronic properties of the ring. This would render the generation of a carbanion at the C2 position highly unlikely. However, the umpolung concept can be extended to other positions of the dithiane ring or to derivatives of this compound. For instance, deprotonation at the C4 or C6 positions could potentially be explored to generate novel fluorinated nucleophiles. The strong inductive effect of the gem-difluoro group would influence the acidity of these protons and the reactivity of the resulting carbanions, opening up new avenues for the synthesis of complex fluorinated molecules.

Complex Molecule Synthesis

The application of 1,3-dithiane chemistry in the total synthesis of natural products is well-documented. uwindsor.ca The stability of the dithiane ring to a wide range of reaction conditions makes it an ideal protecting group and a versatile functional handle. While the direct application of this compound in the synthesis of complex molecules is not yet widely reported in the literature, its potential as a building block for introducing gem-difluoro motifs into intricate molecular architectures is significant. One example highlights the reaction of a lithium intermediate with a protected 2,2-difluoro-3-hydroxy ester to yield a ketone that is a precursor to a gingerol derivative. researchgate.netuwindsor.ca This demonstrates the utility of fluorinated building blocks derived from dithiane chemistry in the synthesis of biologically active compounds.

Application in Bicyclo[1.1.1]pentane (BCP) Chemistry

A significant application of dithiane chemistry is in the synthesis of Bicyclo[1.1.1]pentane (BCP) derivatives. BCPs are recognized as important bioisosteres for phenyl groups in drug discovery, offering improved physicochemical properties. nih.govnih.gov The synthesis of BCPs containing a dithiane functional group provides a versatile handle for further molecular modifications.

Research has demonstrated a general method for synthesizing BCP-containing dithianes through the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane. nih.gov This transformation proceeds via a two-electron pathway, where the in situ generated 2-aryl-1,3-dithiyl anion acts as a competent nucleophile. nih.gov The resulting BCP-dithiane products can be isolated in good to excellent yields and are robust enough for subsequent functional group interconversions. nih.gov For example, these intermediates provide access to BCP analogues of medicinally important diarylketones upon deprotection, or they can be converted to geminal difluoromethanes. nih.gov

| Entry | Aryl Group of Dithiane | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 2-(bicyclo[1.1.1]pentan-1-yl)-2-phenyl-1,3-dithiane | 95 |

| 2 | 4-Methoxyphenyl | 2-(bicyclo[1.1.1]pentan-1-yl)-2-(4-methoxyphenyl)-1,3-dithiane | 99 |

| 3 | 4-Fluorophenyl | 2-(bicyclo[1.1.1]pentan-1-yl)-2-(4-fluorophenyl)-1,3-dithiane | 99 |

| 4 | 4-(Trifluoromethyl)phenyl | 2-(bicyclo[1.1.1]pentan-1-yl)-2-(4-(trifluoromethyl)phenyl)-1,3-dithiane | 80 |

| 5 | Thiophen-2-yl | 2-(bicyclo[1.1.1]pentan-1-yl)-2-(thiophen-2-yl)-1,3-dithiane | 75 |

| 6 | Pyridin-4-yl | 4-(2-(bicyclo[1.1.1]pentan-1-yl)-1,3-dithian-2-yl)pyridine | 81 |

Table 1: Synthesis of BCP-Dithiane Derivatives via Reaction of 2-Aryl-1,3-dithianes with [1.1.1]propellane. Data sourced from computational and experimental studies. nih.gov

In a related strategy, 2,2-difluorobicyclo[1.1.1]pentanes have been synthesized directly via the insertion of difluorocarbene (:CF2) into the central bond of bicyclo[1.1.0]butanes. nih.govchemrxiv.orgenamine.net This method provides access to a new class of BCPs with substitution at the bridgehead-adjacent position, which can serve as mimics for ortho-substituted benzene (B151609) rings. chemrxiv.org The difluorocarbene is typically generated in situ from reagents like (trifluoromethyl)trimethylsilane (B129416) (CF3TMS) in the presence of sodium iodide (NaI). chemrxiv.orgenamine.net The highly electrophilic nature of difluorocarbene favors the desired insertion to form the bicyclo[1.1.1]pentane skeleton as the major product. chemrxiv.org

Regioselective and Stereoselective Transformations

Control of Selectivity in Reactions with Electrophiles

The typical reactivity of 1,3-dithianes involves deprotonation at the C2 position to form a nucleophilic 2-lithio-1,3-dithiane, which then reacts with various electrophiles. acs.org This "umpolung" or polarity inversion strategy is fundamental to its utility in synthesis. acs.org However, in this compound, the acidic protons at the C2 position are absent. Consequently, this compound cannot function as a standard acyl anion equivalent through C2-deprotonation.

Its role in synthesis is therefore different; it is often the target product of a difluorination reaction rather than a reactive intermediate for C-C bond formation at the C2 position. For example, 2,2-difluoro-1,3-dicarbonyl compounds can be synthesized from the corresponding 1,3-dicarbonyl precursors using electrophilic fluorinating agents. nih.gov The presence of the gem-difluoro group significantly influences the electronic properties of the dithiane ring, imparting strong electron-withdrawing effects, but it does not participate in nucleophilic attack via a C2 carbanion. Any regioselective reactions involving a substituted this compound would be governed by the electronic and steric influence of the difluoromethylene group on other reactive sites within the molecule.

Enantioselective Approaches (General Dithiane Context)

While the specific enantioselective reactions of this compound are not widely reported, the broader field of dithiane chemistry features well-established methods for achieving stereocontrol. These approaches typically involve the reaction of a prochiral electrophile with a lithiated dithiane in the presence of a chiral ligand.

One common strategy is the enantioselective addition of 2-lithio-1,3-dithiane to aldehydes. researchgate.net The use of chiral additives, such as sparteine (B1682161) derivatives, can induce facial selectivity in the attack on the carbonyl group, leading to the formation of chiral secondary alcohols with varying degrees of enantiomeric excess (ee). The stereochemical outcome is dependent on the specific ligand, substrate, and reaction conditions employed.

| Entry | Aldehyde Electrophile | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | Benzaldehyde | (-)-α-Isosparteine | 75 | 88 |

| 2 | Cyclohexanecarboxaldehyde | (-)-α-Isosparteine | 68 | 92 |

| 3 | (E)-Cinnamaldehyde | (-)-α-Isosparteine | 70 | 85 |

| 4 | 2-Naphthaldehyde | (-)-α-Isosparteine | 72 | 90 |

Table 2: Representative Enantioselective Additions of 2-Lithio-1,3-dithiane to Aldehydes. This data represents the general strategy for achieving enantioselectivity in dithiane chemistry. researchgate.net

These established asymmetric methods provide a blueprint for potential future developments in the stereocontrolled synthesis of complex molecules incorporating the this compound unit, should a synthetic route requiring such a transformation be devised.

Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,2-Difluoro-1,3-dithiane, multinuclear NMR studies, including ¹H, ¹⁹F, and ¹³C NMR, provide a comprehensive picture of the atomic connectivity and environment within the molecule.

¹H NMR Studies for Proton Environments

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the dithiane ring contains two chemically distinct sets of methylene protons. The protons at the C4 and C6 positions are adjacent to the sulfur atoms, while the protons at the C5 position are further removed from the electronegative fluorine and sulfur atoms.

This difference in the chemical environment is expected to result in two distinct signals in the ¹H NMR spectrum. The protons at C4 and C6 would likely appear as a triplet, and the protons at C5 as a quintet, due to spin-spin coupling with their neighboring protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the adjacent sulfur atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-4, H-6 | 2.8 - 3.2 | Triplet |

| H-5 | 2.0 - 2.4 | Quintet |

Note: The predicted values are based on typical chemical shifts for similar 1,3-dithiane (B146892) structures.

¹⁹F NMR for Fluorine Environments

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. In this compound, the two fluorine atoms are chemically equivalent, and therefore, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a gem-difluoro group attached to a saturated carbon within a six-membered ring. The typical chemical shift range for a CF₂ group is between +80 to +140 ppm relative to CFCl₃ ucsb.edu. The specific chemical shift will be influenced by the electronic environment created by the two adjacent sulfur atoms.

¹³C NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, three distinct signals are expected, corresponding to the three unique carbon environments in the molecule: the difluorinated carbon (C2), the carbons adjacent to the sulfur atoms (C4 and C6), and the central methylene carbon (C5).

The C2 carbon, being directly bonded to two highly electronegative fluorine atoms, will experience significant deshielding and appear at a high chemical shift, likely as a triplet due to C-F coupling. The C4 and C6 carbons are equivalent and will produce a single signal, as will the C5 carbon, which is expected to appear at the lowest chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (Coupled) |

| C-2 | 110 - 130 | Triplet (¹JCF) |

| C-4, C-6 | 30 - 40 | Singlet |

| C-5 | 20 - 30 | Singlet |

Note: The predicted values are based on typical chemical shifts for similar 1,3-dithiane and gem-difluoroalkane structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would likely lead to the formation of a molecular ion (M⁺), followed by characteristic fragmentation pathways.

The fragmentation of 1,3-dithianes is often characterized by the cleavage of the C-S bonds. Common fragmentation patterns for thioacetals can involve the loss of sulfur-containing radicals or neutral molecules. For this compound, potential fragmentation pathways could include the loss of a fluorine radical (F•), hydrogen fluoride (B91410) (HF), or fragments containing the dithiane ring. The presence of fluorine atoms would result in characteristic isotopic patterns in the mass spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C-F, and C-S bonds.

The C-H stretching vibrations of the methylene groups in the dithiane ring would typically appear in the region of 2850-3000 cm⁻¹. The most prominent and diagnostic peaks, however, would be the C-F stretching vibrations, which are typically strong and found in the 1000-1400 cm⁻¹ region. The C-S stretching vibrations are generally weaker and appear in the fingerprint region, typically between 600-800 cm⁻¹. Analysis of the IR spectrum can confirm the presence of these key functional groups and provide insights into the conformational properties of the dithiane ring.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and torsional angles.

For the 1,3-dithiane ring, a chair conformation is typically the most stable. The X-ray crystal structure would reveal the specific puckering of the ring and the axial or equatorial positions of the fluorine atoms. This detailed structural information is invaluable for understanding the steric and electronic properties of the molecule and for correlating its solid-state structure with its solution-state behavior observed by NMR spectroscopy. While the crystal structure of the parent 2,2-difluoro-1,3-diphenylpropane-1,3-dione has been reported, specific crystallographic data for this compound is not widely available in the current literature. nih.govresearchgate.net

Theoretical and Computational Studies of 2,2 Difluoro 1,3 Dithiane

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems.

Exploration of Conformational Preferences and Energy Minima

A DFT study of 2,2-difluoro-1,3-dithiane would likely begin with a conformational analysis to identify the most stable three-dimensional structures. The 1,3-dithiane (B146892) ring typically adopts a chair conformation, but the presence of the gem-difluoro group at the C2 position could introduce significant steric and electronic effects, potentially influencing the ring puckering and the relative energies of different conformers. Researchers would calculate the energies of various possible conformations (e.g., chair, boat, twist-boat) to locate the global and local energy minima on the potential energy surface. The results would likely be presented in a table comparing the relative energies of these conformers.

Analysis of Electronic Structure and Bonding Characteristics

DFT calculations would also provide detailed information about the electronic structure of this compound. This would involve analyzing the molecular orbitals, electron density distribution, and electrostatic potential. Key aspects to investigate would include the nature of the carbon-fluorine and carbon-sulfur bonds, the influence of the electronegative fluorine atoms on the electron distribution within the dithiane ring, and the identification of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand its chemical reactivity.

Investigation of Transition States and Reaction Pathways

Theoretical investigations into the reactivity of this compound would involve locating transition states for various potential reactions. For example, DFT could be used to model the mechanism of its synthesis or its subsequent chemical transformations. By calculating the energy barriers associated with different reaction pathways, researchers could predict the feasibility and selectivity of chemical processes involving this compound.

Molecular Dynamics and Simulation Studies

To date, no specific molecular dynamics or simulation studies on this compound have been published. Such studies would be valuable for understanding the dynamic behavior of this molecule in different environments, such as in solution or in a biological system. MD simulations could provide insights into its conformational flexibility over time and its interactions with solvent molecules or potential binding partners.

Quantitative Structure-Activity Relationship (QSAR) Studies (Applicability in chemical design)

QSAR studies are a computational tool used to correlate the chemical structure of compounds with their biological activity or other properties. There are currently no published QSAR studies involving this compound. If this compound were to be investigated as part of a series of potential drug candidates or materials, QSAR modeling could be employed to identify the key structural features that influence its activity. This would aid in the rational design of new derivatives with improved properties.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Reagents and Catalysts

The development of new reagents for the efficient introduction of fluorinated motifs is a cornerstone of modern synthetic chemistry. While 2,2-difluoro-1,3-dithiane itself has not been widely commercialized as a standalone reagent, its in situ generation and subsequent transformation are at the heart of innovative synthetic strategies.

A significant advancement in this area is the use of 2-alkyl-1,3-dithiane derivatives as precursors for the synthesis of 1,1-difluoromethyl alkanes. organic-chemistry.orgorganic-chemistry.orgscribd.comscribd.com This transformation is effectively achieved by reacting the dithiane substrate with bromine trifluoride (BrF3). organic-chemistry.org The reaction proceeds well with primary alkyl halides, offering a reliable method for incorporating the difluoromethyl group. organic-chemistry.orgorganic-chemistry.orgscribd.comscribd.com

| Starting 2-Alkyl-1,3-dithiane | Product (1,1-Difluoromethyl Alkane) | Yield (%) | Reference |

|---|---|---|---|

| 2-Dodecyl-1,3-dithiane | 1,1-Difluorotridecane | 72 | organic-chemistry.org |

| 2-(2-Phenylethyl)-1,3-dithiane | 1,1-Difluoro-3-phenylpropane | 75 | organic-chemistry.org |

| 2-(Cyclohexylmethyl)-1,3-dithiane | (Difluoromethyl)cyclohexylmethane | 68 | organic-chemistry.org |

Future research in this area could focus on expanding the scope of this transformation to include a wider range of functional groups and substrate complexities. Furthermore, the development of milder and more selective reagents to effect this transformation could enhance its applicability in the synthesis of complex molecules. The potential for catalytic systems that can generate and utilize the this compound intermediate in a controlled manner is a particularly exciting avenue for exploration.

Exploration of New Reactivity Modes and Transformations

The reactivity of 1,3-dithianes is well-established, particularly their use in "umpolung" or polarity inversion chemistry. youtube.com Deprotonation at the C2 position creates a nucleophilic center, effectively an acyl anion equivalent, which can react with various electrophiles. scribd.comscribd.comyoutube.com The presence of two fluorine atoms at the C2 position in this compound dramatically alters its electronic properties and, consequently, its potential reactivity.

While the primary known transformation of this intermediate is its conversion to a difluoromethyl group, other reactivity modes remain largely unexplored. For instance, the highly electrophilic nature of the C2 carbon due to the two fluorine atoms could be exploited in reactions with potent nucleophiles.

Future research could investigate the following areas:

Nucleophilic Attack: Exploring the reactions of this compound with a range of nucleophiles to understand the stability of the dithiane ring and the potential for substitution or ring-opening reactions.

Lewis Acid Catalysis: Investigating the activation of the C-F bonds by Lewis acids to promote novel transformations. The formation of thionium (B1214772) ions from 1,3-dithiane (B146892) derivatives under acidic conditions has been shown to enable visible-light-induced photocycloaddition reactions, suggesting that the electronic properties of the difluoro analogue could lead to unique photochemical behavior. nih.gov

Reductive Defluorination: Exploring selective single or double reductive defluorination to generate monofluorinated or non-fluorinated dithianes, which could serve as a controlled method for de-fluorination under specific conditions.

Integration into Flow Chemistry and Sustainable Synthesis Methods

Continuous-flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. flinders.edu.au The generation and use of reactive intermediates are particularly well-suited for flow chemistry, as these species can be generated and consumed in a continuous stream, minimizing their accumulation and potential side reactions.

The synthesis of difluoromethyl compounds via the this compound intermediate could be significantly enhanced through the application of flow chemistry. For example, the reaction of 2-alkyl-1,3-dithianes with a highly reactive and hazardous reagent like BrF3 could be performed more safely and efficiently in a flow reactor.

Future research in this area could focus on:

Developing a continuous-flow process for the synthesis of 1,1-difluoromethyl alkanes from 2-alkyl-1,3-dithianes. This would involve optimizing reaction conditions such as temperature, residence time, and reagent stoichiometry in a microreactor setup.

Integrating in-line purification and analysis to monitor the reaction in real-time and facilitate the isolation of the desired products.

Exploring the use of solid-supported reagents or catalysts to further enhance the sustainability of the process by simplifying purification and enabling reagent recycling.

The principles of sustainable chemistry, or green chemistry, emphasize the reduction of waste and the use of less hazardous materials. The development of a catalytic, flow-based synthesis of difluoromethyl compounds would align well with these principles.

Potential in Advanced Materials Chemistry

The incorporation of fluorine atoms into organic materials can significantly influence their physical and chemical properties, including thermal stability, lipophilicity, and electronic characteristics. The difluoromethylene group, in particular, is a valuable building block in the design of advanced materials.

While the direct application of this compound in materials science has not been reported, its role as a precursor to difluoromethylated building blocks opens up possibilities for the synthesis of novel polymers and functional materials.

Potential future applications in materials chemistry include:

Synthesis of Fluorinated Monomers: Utilizing the synthetic methods described above to prepare novel monomers containing the difluoromethyl group for subsequent polymerization.

Development of Fluoropolymers: Creating new polymers with tailored properties, such as high thermal stability, chemical resistance, and specific optical or electronic characteristics.

Functional Materials: Exploring the use of difluoromethylated compounds in the development of liquid crystals, organic electronics, and advanced coatings.

The unique electronic nature of the difluoromethylene group can have a profound impact on the performance of these materials, making the development of efficient synthetic routes to difluoromethylated building blocks a key area of future research.

Q & A

Q. What are the common synthetic routes for preparing 2,2-Difluoro-1,3-dithiane and its derivatives?

Methodological Answer: this compound derivatives are typically synthesized via fluorination of 1,3-dithiane precursors. For example:

- Lithium-mediated alkylation : 2-Lithio-1,3-dithiane intermediates react with fluorinated electrophiles (e.g., fluoroketones) to introduce geminal difluoro groups .

- Diradical precursors : 2,2-Difluoro-1,3-diketones (e.g., 2,2-difluoro-1,3-diphenylpropane-1,3-dione) serve as starting materials for generating diradical intermediates, enabling studies on singlet-triplet energy gaps .

- Mechanochemical methods : Ball-milling techniques with phenyl disulfide yield difluorothioether derivatives under solvent-free conditions .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- NMR spectroscopy : NMR is critical for confirming fluorine substitution patterns. For instance, geminal fluorines exhibit distinct coupling constants (e.g., ) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular formulas (e.g., CHFS for the parent compound).

- X-ray crystallography : Used to resolve conformational preferences, such as chair vs. boat conformations in 1,3-dithiane derivatives .

Q. What are the key considerations in designing experiments to study the reactivity of this compound in nucleophilic fluoromethylation reactions?

Methodological Answer:

- Electrophile selection : Diaryldisulfides or aldehydes react with 2,2-difluoro-1,3-diketones to form α-thioaryl-α,α-difluoroacetophenones or α-fluoro-α,β-unsaturated ketones, respectively .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while mechanochemical methods eliminate solvent interference .

- Temperature control : Low temperatures (−78°C) stabilize intermediates in lithiation steps .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituents influence the reactivity and selectivity of this compound in diradical-mediated transformations?

Methodological Answer:

- Diradical stabilization : Geminal fluorines at C2 lower the singlet-triplet energy gap, favoring singlet diradical ground states. This is confirmed via EPR spectroscopy and computational studies (DFT/B3LYP) .

- Steric vs. electronic balance : Fluorine’s electronegativity increases electrophilicity at adjacent carbons, enabling regioselective C–F bond activation in cross-coupling reactions .

Q. What methodological approaches are employed to resolve contradictions in reported reaction outcomes when using this compound under varying mechanochemical conditions?

Methodological Answer:

- Kinetic profiling : Time-resolved in-situ Raman spectroscopy monitors intermediate formation during ball-milling, resolving discrepancies in reaction pathways .

- Additive screening : Catalytic bases (e.g., KCO) or Lewis acids (e.g., ZnCl) modulate reactivity, reconciling divergent yields in fluorothioether syntheses .

- Statistical analysis : Multivariate design-of-experiment (DoE) models identify critical factors (e.g., milling frequency, stoichiometry) affecting product distributions .

Q. In asymmetric synthesis applications, how does the stereochemical environment of this compound derivatives affect their utility in constructing complex fluorinated architectures?

Methodological Answer:

- Chiral auxiliaries : Enantiopure 1,3-dithiane derivatives (e.g., 2,2-difluoro-1,3-diarylpropane-1,3-diones) enable asymmetric fluoromethylation via dynamic kinetic resolution .

- Steric guidance : Bulky aryl groups (e.g., p-tolyl) at C1 and C3 enforce axial chirality, as demonstrated in X-ray structures of cyclopentane-1,3-diyl diradicals .

- Catalytic asymmetric fluorination : Chiral Ru complexes (e.g., BINAP/DAIPEN ligands) achieve enantioselective C–F bond formation in fluorinated diketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.